molecular formula C14H19FN2O B8600915 2-Amino-6-(benzyloxy)-2-(fluoromethyl)hexanenitrile CAS No. 82212-84-8

2-Amino-6-(benzyloxy)-2-(fluoromethyl)hexanenitrile

Cat. No. B8600915
Key on ui cas rn: 82212-84-8
M. Wt: 250.31 g/mol
InChI Key: HSSDCFPQMZJVDT-UHFFFAOYSA-N
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Patent
US04743691

Procedure details

Under an atmosphere of nitrogen, the Grignard reagent is prepared from 1-chloro-4-benzyloxybutane (39.7 g, 0.2 mol), magnesium turnings (10 g, 0.4 mol), and dry ether (400 ml). The Grignard solution is separated from the excess of magnesium, transferred to a 2 l flask, and cooled to -40° C. A solution of fluoroacetonitrile (10.6 g, 0.18 mol) in ether (100 ml) is added slowly, the temperature being maintained between -40° and -30° C. Stirring is continued for 30 minutes more at this temperature. The reaction mixture is then poured into a vigorously stirred solution of sodium cyanide (39 g) and ammonium chloride (59 g) in water (200 ml) containing some ice (200 g). The mixture is vigorously stirred and allowed to warm up to room temperature during one hour. The organic phase is separated and extracted with 1N HCl (2×250 ml). Basification with concentrated ammonia, extraction with ether, drying, and evaporation gives 2-fluoromethyl-2-amino-6-benzyloxyhexanenitrile as a brown oil (28.3 g).
Quantity
39.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
39 g
Type
reactant
Reaction Step Three
Quantity
59 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][CH2:5][O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[Mg].[F:15][CH2:16][C:17]#[N:18].[C-:19]#[N:20].[Na+].[Cl-].[NH4+]>CCOCC.O>[F:15][CH2:16][C:17]([NH2:18])([CH2:2][CH2:3][CH2:4][CH2:5][O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:19]#[N:20] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
39.7 g
Type
reactant
Smiles
ClCCCCOCC1=CC=CC=C1
Name
Quantity
10 g
Type
reactant
Smiles
[Mg]
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
10.6 g
Type
reactant
Smiles
FCC#N
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
39 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
59 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Four
Name
ice
Quantity
200 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The Grignard solution is separated from the excess of magnesium
CUSTOM
Type
CUSTOM
Details
transferred to a 2 l flask
TEMPERATURE
Type
TEMPERATURE
Details
the temperature being maintained between -40° and -30° C
STIRRING
Type
STIRRING
Details
The mixture is vigorously stirred
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature during one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 1N HCl (2×250 ml)
EXTRACTION
Type
EXTRACTION
Details
Basification with concentrated ammonia, extraction with ether
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
evaporation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
FCC(C#N)(CCCCOCC1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 28.3 g
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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